molecular formula C6H2Cl3NO2 B1600836 4,5,6-Trichloronicotinic acid CAS No. 847608-28-0

4,5,6-Trichloronicotinic acid

Cat. No.: B1600836
CAS No.: 847608-28-0
M. Wt: 226.4 g/mol
InChI Key: GDRLWCPMLULBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trichloronicotinic acid is an organic compound with the molecular formula C6H2Cl3NO2. It is a derivative of nicotinic acid, where three chlorine atoms are substituted at the 4th, 5th, and 6th positions of the pyridine ring.

Scientific Research Applications

4,5,6-Trichloronicotinic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 4,5,6-Trichloronicotinic acid includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloronicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method includes the reaction of this compound ethyl ester with sodium hydroxide in a mixture of tetrahydrofuran (THF) and methanol (MeOH). The reaction proceeds under mild conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing chlorinating agents such as chlorine gas or thionyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trichloronicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

    Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino derivative, while reduction may produce a partially dechlorinated compound.

Mechanism of Action

The mechanism of action of 4,5,6-Trichloronicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Comparison with Similar Compounds

4,5,6-Trichloronicotinic acid can be compared with other nicotinic acid derivatives, such as:

    3,5-Dichloronicotinic Acid: Similar in structure but with two chlorine atoms.

    2,6-Dichloronicotinic Acid: Another derivative with chlorine atoms at different positions.

    Nicotinic Acid: The parent compound without any chlorine substitutions.

Uniqueness: The presence of three chlorine atoms in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other nicotinic acid derivatives .

Properties

IUPAC Name

4,5,6-trichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRLWCPMLULBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469000
Record name 4,5,6-TRICHLORONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847608-28-0
Record name 4,5,6-TRICHLORONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6-Trichloronicotinic acid
Reactant of Route 2
Reactant of Route 2
4,5,6-Trichloronicotinic acid
Reactant of Route 3
Reactant of Route 3
4,5,6-Trichloronicotinic acid
Reactant of Route 4
Reactant of Route 4
4,5,6-Trichloronicotinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,5,6-Trichloronicotinic acid
Reactant of Route 6
4,5,6-Trichloronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.